Cas no 56526-10-4 (Methyl 2-[(e)-2-(2-methoxycarbonylphenyl)ethenyl]benzoate)
56526-10-4 structure
Product Name:Methyl 2-[(e)-2-(2-methoxycarbonylphenyl)ethenyl]benzoate
CAS No:56526-10-4
MF:C18H16O4
MW:296.317245483398
CID:945492
PubChem ID:5705070
Update Time:2025-04-19
Methyl 2-[(e)-2-(2-methoxycarbonylphenyl)ethenyl]benzoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2-[(e)-2-(2-methoxycarbonylphenyl)ethenyl]benzoate
- AC1NWGGX
- NSC404912
- o,o'-Bis(methoxycarbonyl)stilbene
- Stilben-2,2'-dicarbonsaeure-dimethylester
- Stilben-dicarbonsaeure-(2,2')-dimethylester
- stilbene-2,2'-dicarboxylic acid dimethyl ester
- SureCN69552
- AKOS004905518
- DTXSID70420690
- SCHEMBL69552
- 56526-10-4
- NSC-404912
- SCHEMBL69553
-
- Inchi: 1S/C18H16O4/c1-21-17(19)15-9-5-3-7-13(15)11-12-14-8-4-6-10-16(14)18(20)22-2/h3-12H,1-2H3/b12-11+
- InChI Key: FNBAPAFWWYCASO-VAWYXSNFSA-N
- SMILES: O(C)C(C1C=CC=CC=1/C=C/C1C=CC=CC=1C(=O)OC)=O
Computed Properties
- Exact Mass: 296.10488
- Monoisotopic Mass: 296.105
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 6
- Complexity: 377
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.6A^2
- XLogP3: 3.9
Experimental Properties
- Density: 1.192
- Boiling Point: 448.2°C at 760 mmHg
- Flash Point: 226.2°C
- Refractive Index: 1.619
- PSA: 52.6
- LogP: 3.43020
Methyl 2-[(e)-2-(2-methoxycarbonylphenyl)ethenyl]benzoate Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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